5,6,7,8-Tetrahydro-1-naphthol
Description
Structural Classification and Nomenclature within Tetralin Derivatives
5,6,7,8-Tetrahydro-1-naphthol belongs to the class of organic compounds known as tetralins. ebi.ac.uk Tetralins are characterized by a bicyclic structure where a benzene (B151609) ring is fused to a cyclohexane (B81311) ring. wikipedia.org The nomenclature of this compound indicates that the hydroxyl (-OH) group is located at the first position of the naphthalene (B1677914) ring system, and the hydrogenation has occurred at positions 5, 6, 7, and 8. ebi.ac.uknih.gov Its systematic IUPAC name is 5,6,7,8-tetrahydronaphthalen-1-ol. nih.gov
The compound is also known by several synonyms, including 5-hydroxytetralin and ar-tetrahydro-α-naphthol. nist.gov The "ar-" prefix in the latter name signifies that the hydroxyl group is attached to the aromatic portion of the molecule. This distinguishes it from its isomer, 1,2,3,4-tetrahydro-1-naphthol (B51079), where the hydroxyl group is on the saturated ring.
Table 1: Structural and Chemical Identity of this compound
| Property | Value |
| IUPAC Name | 5,6,7,8-tetrahydronaphthalen-1-ol nih.gov |
| Chemical Formula | C₁₀H₁₂O nih.govnist.gov |
| Molar Mass | 148.20 g/mol nih.govsigmaaldrich.com |
| CAS Number | 529-35-1 nist.govsigmaaldrich.com |
| Synonyms | 5-Hydroxytetralin, ar-Tetrahydro-α-naphthol nist.gov |
Significance as a Precursor and Intermediate in Advanced Organic Synthesis
The primary significance of this compound in contemporary chemical research lies in its role as a versatile precursor and intermediate. chemicalbook.comchemicalbook.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an aromatic ring amenable to electrophilic substitution, allows for a wide array of chemical transformations.
Researchers have utilized this compound in the synthesis of various complex molecules. For instance, it has been used as a starting material for the preparation of phosphonamidate and phosphonodiamidate prodrugs of adefovir (B194249) and tenofovir, which are significant in the treatment of HIV infections. chemicalbook.com Furthermore, derivatives of tetrahydronaphthalene-1-ol have shown promise as potent antitumor agents. chemicalbook.com
The compound's utility extends to the synthesis of various other tetralin derivatives. oup.comacs.org The tetralin framework is a common structural motif in many biologically active compounds, including some pharmaceuticals and natural products. researchgate.netontosight.ai The ability to functionalize both the aromatic and aliphatic rings of this compound makes it a valuable scaffold for building molecular diversity.
Under certain acidic conditions, this compound can undergo isomerization to form 5,6,7,8-tetrahydro-2-naphthol (B72861). chemicalbook.com This reaction highlights the chemical reactivity of the tetralin system and provides a pathway to other substituted tetralin derivatives.
Historical Context of its Discovery and Initial Syntheses
The synthesis of tetralin derivatives, including this compound, has been a subject of interest for over a century. Early methods for the preparation of ar-tetrahydro-α-naphthol involved the reduction of α-naphthol using sodium and amyl alcohol. orgsyn.org Another historical route involved the sulfonation of tetralin followed by fusion with sodium hydroxide. orgsyn.org
A significant advancement in its synthesis was the development of methods involving the reduction of α-naphthylamine followed by diazotization and hydrolysis. orgsyn.org Catalytic hydrogenation of 1-naphthol (B170400) has also been a common method for its production. chemicalbook.com One notable early synthesis, detailed in Organic Syntheses, describes a two-step process starting from α-naphthol. orgsyn.org This involves a Birch reduction using lithium in liquid ammonia (B1221849) to form 5,8-dihydro-1-naphthol (B135322), which is then catalytically hydrogenated using palladium on charcoal to yield this compound. orgsyn.org
Over the years, various catalytic systems have been explored to improve the efficiency and selectivity of the hydrogenation of 1-naphthol to produce this compound. chemicalbook.com These efforts have been driven by the compound's utility as a chemical intermediate and its application in other areas, such as a fuel additive. chemicalbook.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,11H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWNNOCLLOHZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074570 | |
| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-35-1 | |
| Record name | 5,6,7,8-Tetrahydro-1-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxytetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxytetralin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenol, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydro-1-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYTETRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R7B5I98HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Advanced Synthetic Methodologies for 5,6,7,8 Tetrahydro 1 Naphthol and Its Analogues
Catalytic Hydrogenation Strategies for 1-Naphthol (B170400) Precursors
Catalytic hydrogenation stands as a cornerstone for the synthesis of 5,6,7,8-tetrahydro-1-naphthol from 1-naphthol. This process involves the addition of hydrogen across the aromatic ring, a transformation that requires overcoming the inherent stability of the aromatic system. Both homogeneous and heterogeneous catalytic systems have been developed to facilitate this reaction, each with distinct advantages and challenges.
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has emerged as a powerful tool for the asymmetric hydrogenation of naphthol derivatives. Recent breakthroughs have demonstrated the first successful homogeneous asymmetric hydrogenation of naphthol derivatives to produce optically pure 1,2,3,4-tetrahydronaphthols using tethered rhodium-diamine catalysts. acs.orgnih.gov This method achieves high yields and excellent enantioselectivities (up to 98% yield and >99% ee). acs.orgnih.gov
A key factor in the success of this approach is the use of fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which play a vital role in controlling reactivity and selectivity. acs.orgnih.gov Mechanistic studies suggest a cascade reaction pathway involving dearomative tautomerization, 1,4-hydride addition, and subsequent 1,2-hydride addition. acs.orgnih.gov A novel synergistic activation mode has been proposed where HFIP assists in the activation of both the hydrogen molecule and the naphthol substrate in the presence of a base. acs.orgnih.gov
Furthermore, rhodium-catalyzed homogeneous enantioselective transfer hydrogenation of 1-naphthol derivatives using HCOONa as a reductant has been developed. researchgate.net This method allows for the synthesis of a broad range of 1-tetralones and chiral 1,2,3,4-tetrahydro-1-naphthols with high chemo- and enantioselectivities. researchgate.net The reaction also proceeds through a sequential pathway of dearomative tautomerization, 1,4-hydride addition, and 1,2-hydride addition. researchgate.net
A bimetallic cooperative approach, combining heterogeneous and homogeneous catalysis, has also been explored for the asymmetric transfer hydrogenation of naphthols. chinesechemsoc.orgchinesechemsoc.org In this strategy, a heterogeneous catalyst like Pd/C is first used to partially hydrogenate the naphthol to a ketone intermediate. Subsequently, a chiral homogeneous Ru-tethered-TsDPEN catalyst is added to asymmetrically reduce the ketone to the corresponding chiral alcohol. chinesechemsoc.org This one-pot, two-step process can furnish chiral alcohols with excellent enantioselectivity (up to 99% ee). chinesechemsoc.org
Heterogeneous Catalysis
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a widely employed method for the hydrogenation of 1-naphthol due to the ease of catalyst separation and recycling. Various supported metal catalysts, including both noble and non-noble metals, have been investigated for this transformation.
Noble metal catalysts are highly effective for the hydrogenation of 1-naphthol. Supported platinum (Pt) and palladium (Pd) catalysts have been used for the regioselective hydrogenation of 1-naphthol. chemicalbook.comresearchgate.net The choice of support and the specific noble metal can influence whether the hydrogenation occurs on the phenolic or the aromatic ring. researchgate.net For instance, a bimetallic Pt/Pd catalyst with a weight ratio of 3 showed the highest yield of this compound (51.8%) at 150°C and 500 psi. chemicalbook.com
Palladium on charcoal (Pd/C) is a commonly used catalyst for the hydrogenation of the intermediate 5,8-dihydro-1-naphthol (B135322) to this compound. orgsyn.org Supported palladium catalysts have also been shown to selectively hydrogenate naphthols to the corresponding tetralones in supercritical carbon dioxide. oup.com
Ruthenium-based catalysts have also demonstrated activity in 1-naphthol hydrogenation. For example, hydrogenation over a Ru/Al2O3 catalyst at 40°C and 20 bar of H2 can lead to quantitative yields of decalols. academie-sciences.fr In supercritical carbon dioxide, Ru catalysts have yielded this compound, albeit with moderate yields (31% at 323 K and 130 bar). chemicalbook.comresearchgate.net
Rhodium catalysts are also effective, with full hydrogenation to decalol being catalyzed by rhodium. atamankimya.com A study on rhodium-catalyzed hydrogenation provided an improved preparation method for 1- and 2-decalols. acs.org
| Catalyst | Precursor | Product | Key Findings | Reference |
|---|---|---|---|---|
| Pt/Pd (3:1 weight ratio) | 1-Naphthol | This compound | Yield of 51.8% at 150°C and 500 psi. | chemicalbook.com |
| Pd/C | 5,8-Dihydro-1-naphthol | This compound | Effective for the second hydrogenation step. | orgsyn.org |
| Ru/Al2O3 | 1-Naphthol | Decalols | Quantitative yields at 40°C and 20 bar H2. | academie-sciences.fr |
| Ru in scCO2 | 1-Naphthol | This compound | 31% yield at 323 K and 130 bar. | chemicalbook.comresearchgate.net |
| Rhodium | 1-Naphthol | Decalol | Catalyzes full hydrogenation. | atamankimya.com |
While noble metals are highly active, the development of non-noble metal catalysts is driven by their lower cost. chemicalbook.comrsc.org Nickel-based catalysts have shown promise in the hydrogenation of 1-naphthol. Supported Ni/γ-Al2O3 and NiB/ultrastable Y zeolite (USY) have been investigated for the selective hydrogenation of 1-naphthol. researchgate.netresearchgate.net Notably, a USY-supported NiB nanocatalyst demonstrated superior activity and selectivity for the reduction of the non-phenolic ring, achieving a 71.8% yield of this compound. researchgate.netresearchgate.net
Raney Ni-Al alloy has also been used for the reduction of 1-naphthol in a dilute aqueous alkaline solution. chemicalbook.com This method produces hydrogen in situ but consumes a significant amount of the alloy, which can be a drawback for industrial-scale production. chemicalbook.com The reaction primarily yields 1-tetralone (B52770) and 1,2,3,4-tetrahydro-1-naphthol (B51079), with this compound as a minor product. chemicalbook.com
| Catalyst | Precursor | Product | Key Findings | Reference |
|---|---|---|---|---|
| NiB/USY | 1-Naphthol | This compound | Superior activity and selectivity with a 71.8% yield. | researchgate.netresearchgate.net |
| Raney Ni-Al alloy | 1-Naphthol | 1-Tetralone, 1,2,3,4-Tetrahydro-1-naphthol (major), this compound (minor) | In situ hydrogen generation; high alloy consumption. | chemicalbook.com |
Controlling the regioselectivity of 1-naphthol hydrogenation is crucial for obtaining the desired isomer. The reaction can proceed to hydrogenate either the substituted (phenolic) ring to produce 1,2,3,4-tetrahydro-1-naphthol or the unsubstituted ring to yield this compound. researchgate.netresearchgate.net
The choice of catalyst and support plays a significant role in directing the regioselectivity. researchgate.net For instance, selecting the appropriate noble metal and support can tailor the catalytic hydrogenation to favor one isomer over the other. researchgate.net Ionic hydrogenation of 1-naphthol derivatives in the presence of aluminum halides results in the regioselective formation of α-tetralone derivatives. epa.gov
The use of specific solvents can also influence the outcome. For example, in homogeneous asymmetric hydrogenation, the fluorinated solvent HFIP is critical for controlling selectivity. acs.orgnih.gov
Reaction conditions such as temperature, pressure, and the solvent system have a profound impact on the activity and selectivity of 1-naphthol hydrogenation.
Temperature and Pressure: Generally, higher temperatures and pressures lead to increased reaction rates. sci-hub.seacs.org For example, in the hydrogenation of 1-naphthol over a Ru/C catalyst, the reaction rate increased with increasing temperature. sci-hub.se Similarly, for naphthalene (B1677914) hydrogenation over a Ni/YP80-H2O catalyst, the conversion and yield of decalin increased with rising temperature and hydrogen pressure. acs.org However, very high temperatures can sometimes lead to undesired side reactions like dehydroxylation. oup.com The optimal pressure for high selectivity can also vary depending on the catalyst and desired product. For instance, in anthracene (B1667546) hydrogenation over Ni/Hβ-zeolite in sc-CO2, a total pressure of 7 MPa was found to be optimal for high selectivity of octahydroanthracene. mdpi.com
Solvent Systems: The choice of solvent can significantly affect the reaction. Supercritical carbon dioxide (scCO2) has emerged as an environmentally friendly alternative to organic solvents. researchgate.netoup.commdpi.com Its advantages include the elimination of organic solvents, simplified product separation, and enhanced mass transfer due to the high solubility of hydrogen. researchgate.netoup.com Hydrogenation of 1-naphthol over supported metal catalysts in scCO2 has been shown to yield this compound. researchgate.net The higher concentration of hydrogen in scCO2 can lead to higher catalyst activity and selectivity compared to reactions in conventional organic solvents. researchgate.net
| Condition | Effect | Example | Reference |
|---|---|---|---|
| Temperature | Increases reaction rate; can affect selectivity. | Increased temperature led to a higher reaction rate in 1-naphthol hydrogenation over Ru/C. | sci-hub.se |
| Pressure | Increases reaction rate and conversion. | Increased H2 pressure enhanced naphthalene conversion and decalin yield over Ni/YP80-H2O. | acs.org |
| Solvent (scCO2) | Environmentally benign, enhances mass transfer and catalyst activity/selectivity. | Hydrogenation of 1-naphthol over Ru in scCO2 yielded this compound. | chemicalbook.comresearchgate.net |
Alternative Reduction Approaches to this compound
The reduction of 1-naphthol to its tetrahydro derivative is a key transformation. While catalytic hydrogenation is a common method, alternative approaches offer distinct advantages in terms of selectivity and reaction conditions.
Birch Reduction and its Modified Protocols
The Birch reduction is a powerful tool for the partial reduction of aromatic rings, converting arenes into 1,4-cyclohexadienes. wikipedia.org This reaction typically employs an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849) with a proton source like an alcohol. wikipedia.org Unlike catalytic hydrogenation, the Birch reduction avoids complete saturation of the aromatic ring. wikipedia.org
A specific procedure for the synthesis of this compound involves the reduction of α-naphthol. orgsyn.org The process begins with the formation of 5,8-dihydro-1-naphthol, which is then hydrogenated to yield the final product. orgsyn.orgorgsyn.org In a typical lab-scale synthesis, α-naphthol is dissolved in liquid ammonia and treated with lithium metal, followed by the addition of absolute ethanol. orgsyn.orgorgsyn.org The intermediate dihydronaphthol is subsequently hydrogenated using a palladium on charcoal catalyst to produce this compound in good yield. orgsyn.orgorgsyn.org
Modifications to the traditional Birch reduction have been developed to circumvent the need for cryogenic temperatures and pyrophoric alkali metals. wikipedia.orgresearchgate.net These include using alternative amine solvents or employing safer, easier-to-handle sodium-impregnated silica (B1680970) gel. wikipedia.orgresearchgate.net Electrochemical methods are also emerging as a milder alternative to using alkali metals. nih.govacs.org
Reductions with Metal Hydrides and Dissolving Metals
Dissolving metal reductions provide another avenue for the synthesis of this compound. One such method involves the use of a calcium-ethylenediamine system. This approach offers the advantage of operating at ambient temperatures, a significant improvement over the low temperatures required for the Birch reduction. google.com The reduction of 1-naphthol using this system has been shown to produce this compound. google.com
The use of a Raney Ni-Al alloy in a dilute aqueous alkaline solution has also been reported for the reduction of aromatic rings. chemicalbook.comresearchgate.net While this method can produce this compound from 1-naphthol, a reinvestigation of the reaction under the same conditions revealed that 1-tetralone and 1,2,3,4-tetrahydro-1-naphthol were the major products, with this compound being a minor component. chemicalbook.comresearchgate.netresearchgate.net
Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing a wide array of functional groups. thieme-connect.de While it is a powerful tool, its reactivity can be modulated through the use of chiral alcohols to achieve asymmetric reductions. thieme-connect.de
Chemo- and Regioselective Functionalization of Tetralin Scaffolds
The tetralin framework is a common motif in natural products and pharmaceuticals, making the development of methods for its selective functionalization a significant area of research. pkusz.edu.cn Recent advancements have focused on visible-light-mediated photocatalysis to achieve chemo- and regioselective syntheses of polysubstituted tetralin scaffolds. pkusz.edu.cnunica.itresearchgate.net
One approach involves a formal [4+2] cycloaddition of styrenes catalyzed by acridinium (B8443388) salts under blue LED irradiation. pkusz.edu.cnresearchgate.netpkusz.edu.cn This method allows for the reaction of two styrene (B11656) molecules with different electronic or steric properties to form polysubstituted tetralins in good yields and with excellent selectivity. pkusz.edu.cnresearchgate.netpkusz.edu.cn The use of a disulfide cocatalyst is crucial for directing the reaction towards a [4+2] cycloaddition instead of a [2+2] pathway. pkusz.edu.cn
Furthermore, protein engineering of unspecific peroxygenases (UPOs) has been explored for the chemo- and regioselective oxyfunctionalization of tetralin. acs.org By modifying the active site of the enzyme, researchers have been able to enhance its activity and selectivity for either aromatic or benzylic hydroxylation. acs.org
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with specific properties.
Synthesis of 3-Methyl-5,6,7,8-tetrahydro-1-naphthol
The synthesis of 3-methyl-5,6,7,8-tetrahydro-1-naphthol has been achieved through a cyclization reaction. acs.orgacs.org The process involves the dehydration and hydrolysis of ethyl γ-(Δ¹-cyclohexenyl)-β-methyl-β-hydroxybutyrate to form a dienic acid. acs.org This acid is then cyclized using phosphorus pentoxide to yield 3-methyl-5,6,7,8-tetrahydro-1-naphthol. acs.org The structure of the product was confirmed by dehydrogenation to the known 3-methyl-1-naphthol (B78839) and through an independent, unambiguous synthesis. acs.org
Synthesis of trans-5,6,7,8-tetrahydro-1,6,7-naphthalenetriol
The synthesis of trans-5,6,7,8-tetrahydro-1,6,7-naphthalenetriol is achieved through the acid-catalyzed hydrolysis of its corresponding epoxide precursor. This method provides a direct route to the diol functionality on the saturated ring of the tetralin system.
The procedure involves the treatment of 5,6,7,8-tetrahydro-6,7-epoxy-1-naphthol with aqueous acid. prepchem.com A solution of the epoxide in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), is cooled and then treated with water and a catalytic amount of a strong acid, like perchloric acid. The reaction proceeds via an anti-periplanar opening of the epoxide ring by a water molecule, which results in the formation of the trans-diol.
Table 1: Reaction Parameters for the Synthesis of trans-5,6,7,8-tetrahydro-1,6,7-naphthalenetriol
| Parameter | Value |
|---|---|
| Starting Material | 5,6,7,8-tetrahydro-6,7-epoxy-1-naphthol |
| Solvent | Tetrahydrofuran (THF) |
| Reagents | Water, Perchloric Acid (catalyst) |
| Temperature | 0°C |
| Product | trans-5,6,7,8-tetrahydro-1,6,7-naphthalenetriol |
This straightforward hydrolysis provides a reliable method for accessing this specific tri-hydroxylated analogue of this compound.
Strategies for Asymmetric Synthesis of Chiral Analogues
The development of asymmetric methods to synthesize chiral analogues of this compound is crucial for accessing enantiomerically pure compounds for various applications, particularly in pharmacology. The core strategy often involves the asymmetric modification of a tetralone precursor, which is the corresponding ketone of tetralol.
Catalytic Asymmetric Hydrogenation
One of the most powerful and widely used methods for preparing chiral tetralols is the asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) of α-tetralones. This involves the use of transition metal catalysts complexed with chiral ligands.
Ruthenium (Ru) Catalysts: Ruthenium complexes featuring chiral diphosphine and diamine ligands are highly effective. For instance, RuCl₂(S)-tolbinap}{(R)-iphan} has been used for the hydrogenation of 5-methoxy-1-tetralone, achieving a quantitative yield and 98% enantiomeric excess (ee). nih.gov The combination of the chiral diphosphine and a chiral 1,4-diamine ligand was found to be critical for achieving high enantioselectivity with tetralone substrates. nih.gov More recently, cooperative catalysis using a heterogeneous palladium on carbon (Pd/C) catalyst followed by a chiral Ru-tethered-TsDPEN complex has enabled the one-pot asymmetric transfer hydrogenation of various naphthols to their corresponding chiral tetralols with excellent yields and enantioselectivities (up to 99% ee). chinesechemsoc.orgchinesechemsoc.org
Iridium (Ir) Catalysts: Iridium-based catalysts have also shown exceptional performance. The MaxPHOX–Ir catalyst system, in particular, has set a benchmark for the reduction of cyclic enamides derived from α- and β-tetralones, which are precursors to chiral amines. nih.gov This system achieves outstanding selectivity (up to 99% ee), which can be fine-tuned by adjusting the hydrogen pressure. nih.gov
Manganese (Mn) Catalysts: Driven by the desire for catalysts based on more earth-abundant metals, chiral manganese complexes have been developed. A [Mn-cinchona] catalytic system has been reported for the asymmetric hydrogenation of various ketones, including tetralone, with high efficiency and chemoselectivity. rsc.org
Table 2: Selected Catalytic Systems for Asymmetric Hydrogenation of Tetralone Derivatives
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| RuCl₂[(S)-tolbinap][(R)-iphan] | 5-Methoxy-1-tetralone | (R)-Alcohol | 98% | nih.gov |
| MaxPHOX–Ir | Acetyl enamides of α-tetralone | Chiral Amide | 99% | nih.gov |
| Pd/C and Ru-tethered-TsDPEN | 1-Naphthol Derivatives | Chiral 1,2,3,4-Tetrahydro-1-naphthols | 93-99% | chinesechemsoc.org |
| [Mn-cinchona] | Tetralone | Secondary Alcohol | Moderate | rsc.org |
Organocatalytic Strategies
Metal-free organocatalysis presents an alternative approach to asymmetric synthesis. Guanidine-bisurea bifunctional organocatalysts have been employed for the asymmetric α-hydroxylation of tetralone-derived β-ketoesters using cumene (B47948) hydroperoxide as the oxidant. acs.org This methodology was extended to an oxidative kinetic resolution of racemic β- or γ-substituted tetralone-derived β-ketoesters, achieving high selectivity factors (s value up to 99) and providing access to chiral β- and γ-substituted tetralones with high enantiopurity. acs.orgacs.org
Chemo-enzymatic Methods
Biocatalysis offers a green and highly selective route to chiral molecules. The asymmetric reduction of tetralones using microorganisms is a well-established method. nih.gov
Fungal Reductions: Various fungal strains, such as Absidia cylindrospora and Chaetomium sp. KCh 6651, have been used to reduce α- and β-tetralones. nih.gov These biotransformations can produce chiral tetralols with high enantiomeric purity. For example, the transformation of β-tetralone with Chaetomium sp. KCh 6651 yielded enantiomerically pure (S)-(-)-1,2,3,4-tetrahydro-2-naphthol. nih.gov
Enzymatic Resolutions: Lipase-mediated resolution of racemic alcohols derived from tetralones is another effective strategy. researchgate.net This method, combined with chemical synthesis steps, has been used to prepare both enantiomers of natural trinorsesquiterpene tetralones. researchgate.net
These diverse strategies, from transition-metal catalysis to organocatalysis and biocatalysis, provide a versatile toolkit for the synthesis of a wide range of chiral analogues of this compound, enabling further exploration of their chemical and biological properties.
Iii. Mechanistic Investigations of Reactions Involving 5,6,7,8 Tetrahydro 1 Naphthol
Acid-Catalyzed Isomerization Mechanisms
The isomerization of 5,6,7,8-tetrahydro-1-naphthol to its 2-isomer is a key acid-catalyzed reaction that has been a subject of detailed mechanistic scrutiny.
Under the influence of a strong acid, this compound undergoes a reversible isomerization to form 5,6,7,8-tetrahydro-2-naphthol (B72861). chemicalbook.com In mild conditions, this interconversion is often the primary reaction observed, leading to an equilibrium mixture containing nearly equal proportions of the two isomers. chemicalbook.com The reaction proceeds cleanly when conducted in a solvent like refluxing cyclohexane (B81311). chemicalbook.com
Trifluoromethanesulfonic acid, commonly known as triflic acid, has been identified as an effective catalyst for the isomerization of this compound. chemicalbook.comacs.org The rate of this isomerization is directly proportional to the concentration of the triflic acid used. chemicalbook.com Studies have shown that triflic acid facilitates the reaction, which is particularly relevant in the context of model compounds for coal-oil coprocessing. chemicalbook.comacs.org
The proposed mechanism for the acid-catalyzed isomerization involves the protonation of a ring carbon atom. chemicalbook.com This is followed by a 1,2-shift, leading to the formation of a hydroxyspiroarenium ion as an intermediate. chemicalbook.com A subsequent shift results in the formation of the isomerized product. chemicalbook.com This mechanistic pathway is supported by existing literature on the protonation preferences of phenols and their ethers, as well as solvolysis studies of arenesulfonates where spiroarenium ions are known intermediates. chemicalbook.com
| Catalyst/Additive | Effect on Isomerization Rate | Proposed Mechanism of Action |
| Triflic Acid | Increases with concentration | Protonation of ring carbon, formation of hydroxyspiroarenium ion intermediate. chemicalbook.com |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Dramatically accelerates the reaction | Formation of hydrocarbon cation-radical intermediates, providing an additional reaction pathway. acs.org |
| Naphthalene (B1677914) (pretreated with triflic acid) | Accelerates the isomerization | Formation of cation-radical species. acs.org |
Reaction Mechanisms in Catalytic Hydrogenation
The catalytic hydrogenation of this compound and its precursor, 1-naphthol (B170400), involves various mechanisms depending on the catalyst and reaction conditions. The production of this compound is achieved through the partial reduction of the aromatic ring of 1-naphthol using different homogeneous or heterogeneous catalytic methods. chemicalbook.com
The hydrogenation of 1-naphthol can be directed to yield either 1,2,3,4-tetrahydro-1-naphthol (B51079) or this compound by selecting appropriate supported catalysts, such as platinum and palladium. chemicalbook.com For instance, a bimetallic Pt/Pd catalyst with a specific weight ratio showed a high yield of this compound at elevated temperature and pressure. chemicalbook.com Another method involves using a Raney Ni-Al alloy in a dilute alkaline solution, where hydrogen is generated in situ for the reduction. chemicalbook.com However, this method is less efficient for large-scale production due to the high consumption of the alloy. chemicalbook.com
The mechanism for the formation of decalin from this compound is thought to be similar to the hydrogenation of 1-naphthol to 1,2,3,4-tetrahydronaphthol and its subsequent conversion to tetralin. osti.gov The cracking of the saturated ring in this compound occurs more readily than in tetralin, which is attributed to the electron-releasing effect of the hydroxyl group on the aromatic ring. osti.gov
| Catalyst System | Product(s) from 1-Naphthol Hydrogenation | Reaction Conditions |
| Supported Pt and Pd catalysts | 1,2,3,4-Tetrahydro-1-naphthol or this compound | Dependent on support and metal species. chemicalbook.com |
| Bimetallic Pt/Pd (3:1 weight ratio) | 51.8% yield of this compound | 150°C and 500 psi. chemicalbook.com |
| Raney Ni-Al alloy in dilute aqueous KOH | 1-Tetralone (B52770), 1,2,3,4-Tetrahydro-1-naphthol, and minor this compound | Mild conditions, in situ hydrogen generation. chemicalbook.com |
| Ru catalysts in supercritical CO2 | 31% yield of this compound | 323 K and 130 bar. chemicalbook.com |
Mechanisms of Derivatization Reactions (e.g., Alkylation, Wittig Chemistry on Substituted Variants)
Derivatization reactions of this compound and its substituted variants expand its synthetic utility. While specific mechanistic studies on the alkylation of this compound are not detailed in the provided context, the principles of phenol (B47542) alkylation would apply, involving nucleophilic attack by the phenoxide ion on an alkyl halide or other electrophile.
The Wittig reaction, a powerful method for alkene synthesis, can be applied to substituted variants of tetralones, which can be derived from this compound. dalalinstitute.com The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). dalalinstitute.comnih.gov The mechanism proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. dalalinstitute.com This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide. dalalinstitute.comnih.gov The stereochemical outcome of the Wittig reaction (E- or Z-alkene) is influenced by the nature of the ylide and the reaction conditions. nih.gov
Investigating the Reaction Pathways of this compound in Complex Systems (e.g., Coal-oil Coprocessing)
Exploratory studies on acid-catalyzed reactions relevant to coal-oil coprocessing have shown that this compound can undergo isomerization to form 5,6,7,8-tetrahydro-2-naphthol. chemicalbook.com This reaction is notably accelerated by the presence of coal or polycyclic aromatic hydrocarbons. chemicalbook.com Under mild conditions with an acid catalyst like triflic acid, the primary observed reaction is the interconversion between these two isomers, eventually reaching an equilibrium mixture with nearly equal amounts of each. chemicalbook.com
The proposed mechanism for this acid-catalyzed isomerization involves the protonation of a ring carbon atom, followed by a 1,2-shift to create a hydroxyspiroarenium ion intermediate. Another subsequent shift then leads to the formation of the isomerized product. chemicalbook.com This mechanistic pathway is supported by existing literature on the preference for ring protonation over oxygen protonation in phenols and related compounds. chemicalbook.com The rate of this isomerization has been found to be dependent on the concentration of the acid catalyst. chemicalbook.com
The table below summarizes the key findings from investigations into the reaction of this compound under simulated coal-oil coprocessing conditions.
Interactive Data Table: Isomerization of this compound
| Reactant | Catalyst/Conditions | Key Observation | Product(s) |
| This compound | Triflic acid in refluxing cyclohexane | Clean isomerization reaction occurs. The rate increases with acid concentration. chemicalbook.com | 5,6,7,8-Tetrahydro-2-naphthol |
| This compound | Triflic acid with polycyclic aromatic hydrocarbons or coal | The isomerization reaction is dramatically accelerated. chemicalbook.com | 5,6,7,8-Tetrahydro-2-naphthol |
| This compound or 5,6,7,8-Tetrahydro-2-naphthol | Triflic acid, mild conditions | A reversible isomerization is the only observed reaction, leading to an equilibrium mixture. chemicalbook.com | Equilibrium mixture of this compound and 5,6,7,8-Tetrahydro-2-naphthol (roughly equal amounts) chemicalbook.com |
These findings are crucial for understanding the chemical behavior of phenolic compounds within complex processing systems like direct coal liquefaction and coprocessing. The isomerization of this compound represents a fundamental reaction pathway that can impact the composition and properties of the resulting liquid fuel products.
Iv. Advanced Spectroscopic and Analytical Characterization Methodologies for 5,6,7,8 Tetrahydro 1 Naphthol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5,6,7,8-tetrahydro-1-naphthol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic protons typically appear as multiplets in the downfield region, while the protons of the tetrahydronaphthalene ring system are observed as multiplets in the upfield region.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and type of carbon atoms. For this compound, distinct signals are observed for the aromatic carbons, including the carbon bearing the hydroxyl group, and the aliphatic carbons of the saturated ring. acs.orgacs.org The chemical shifts in both ¹H and ¹³C NMR are influenced by the substitution pattern on the aromatic ring in its derivatives. rsc.orggoogle.com
| ¹H NMR Data for this compound |
| Assignment |
| Aromatic Protons |
| Aliphatic Protons |
| Hydroxyl Proton |
| ¹³C NMR Data for this compound |
| Assignment |
| C1 (C-OH) |
| Aromatic CH |
| Aliphatic CH₂ |
Note: Specific chemical shifts can vary depending on the solvent and instrument used.
Mass Spectrometry (MS), including GC-MS
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in complex mixtures. mdpi.comresearchgate.net
The electron ionization (EI) mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 148, corresponding to its molecular weight. nih.govnist.gov Key fragment ions are observed at m/z 120 and 107, which can be attributed to the loss of ethylene (B1197577) and a subsequent functional group, respectively. nih.govnih.gov High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecule and its fragments. rsc.org
| Key Mass Spectrometry Data for this compound |
| Fragment |
| Molecular Ion [M]⁺ |
| [M - C₂H₄]⁺ |
| [M - C₂H₄ - CH]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy, including techniques like Fourier Transform Infrared (FTIR), Attenuated Total Reflectance (ATR-IR), and Vapor Phase IR, is used to identify the functional groups present in this compound. nih.govnih.gov The IR spectrum exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. Other significant absorptions include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C=C stretching vibrations of the aromatic ring. google.com
| Characteristic IR Absorption Bands for this compound |
| Vibrational Mode |
| O-H Stretch (phenolic) |
| C-H Stretch (aromatic) |
| C-H Stretch (aliphatic) |
| C=C Stretch (aromatic) |
| C-O Stretch (phenolic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the aromatic system of this compound. The UV spectrum typically shows absorption maxima characteristic of the substituted benzene (B151609) ring. nist.gov These absorptions are due to π → π* transitions within the aromatic chromophore. The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic ring in its derivatives.
X-ray Crystallography for Structural Elucidation of Derivatives
While obtaining a single crystal of this compound itself for X-ray diffraction can be challenging, this technique is invaluable for determining the precise three-dimensional structure of its crystalline derivatives. google.comresearchgate.net X-ray crystallography has been successfully used to identify the molecular structures of various derivatives, including chiral ansa-titanocene derivatives and those resulting from reactions with other complex molecules. uni-konstanz.deacs.org This method provides definitive information on bond lengths, bond angles, and the stereochemistry of the molecule, which is crucial for understanding its chemical reactivity and biological interactions.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques, particularly Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating it from isomers and reaction byproducts. avantorsciences.comtcichemicals.comavantorsciences.com GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer, can achieve high-resolution separation. akjournals.com The retention time of the compound is a key parameter for its identification. Different stationary phases and temperature programs can be optimized to achieve the desired separation. researchgate.net For instance, the separation of this compound from its isomer, 5,6,7,8-tetrahydro-2-naphthol (B72861), is readily accomplished by GC. researchgate.net
V. Computational and Theoretical Chemistry Studies of 5,6,7,8 Tetrahydro 1 Naphthol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mpg.de While specific DFT studies focusing solely on 5,6,7,8-tetrahydro-1-naphthol are not extensively documented in publicly available literature, the principles can be applied to understand its fundamental properties. DFT calculations for related compounds like naphthalene (B1677914) and tetralone derivatives provide a framework for predicting the electronic characteristics of this compound. pnas.orgsamipubco.comsamipubco.com
DFT calculations can determine the optimized molecular geometry, electron density distribution, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. samipubco.comsamipubco.com For instance, in a study of naphthalene, the HOMO-LUMO gap was calculated to be approximately 4.75 eV using a DFT/aug-cc-pVQZ basis set. samipubco.com Such calculations for this compound would reveal how the partial saturation of one ring and the presence of the hydroxyl group influence the electronic properties compared to its parent aromatic compound, naphthalene.
Reactivity descriptors, such as electrostatic potential maps, can also be generated using DFT. These maps visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. For this compound, the hydroxyl group and the aromatic ring would be key areas of interest for such analysis.
A theoretical investigation into the reaction of methanethiolate (B1210775) with a tetralone analog employed DFT to model the transition states, illustrating the utility of this method in understanding reaction mechanisms at a molecular level. mdpi.com Similar approaches could elucidate the reactivity of this compound in various chemical transformations.
Table 1: Calculated Electronic Properties of Naphthalene using DFT
| Property | Value | Basis Set |
| HOMO-LUMO Gap | 4.75 eV | aug-cc-pVQZ |
| HOMO Energy | -6.13 eV | aug-cc-pVQZ |
| LUMO Energy | -1.38 eV | aug-cc-pVQZ |
Data sourced from a computational analysis of naphthalene and presented here as a reference for understanding the electronic properties of related aromatic systems. samipubco.com
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For a flexible molecule like this compound, which contains a non-aromatic, saturated ring, MD simulations are invaluable for exploring its conformational landscape.
Studies on related tetralin derivatives have successfully employed MD simulations, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy, to determine preferred conformations. nih.govresearchgate.netnih.gov For example, a study on 5-hydroxy-2-(dipropylamino)tetralin revealed that the molecule preferentially adopts half-chair conformations with a pseudoequatorial nitrogen substituent. nih.gov Another investigation on 8-methoxy-4-phenyl-2-propionamidotetralin derivatives used MD simulations to identify energetically favored conformations that are crucial for their biological activity. nih.gov
For this compound, MD simulations would allow for the exploration of the various puckering modes of the saturated six-membered ring and the orientation of the hydroxyl group. This information is critical for understanding how the molecule interacts with other molecules, such as receptors or catalysts. A recent computational study on oxygen, sulfur, and selenium derivatives of tetralin highlighted the interesting conformational patterns that arise, with the twisted conformer being the global minimum for isochroman, while the bent form is the lowest in energy for isothiochroman (B1214466) and isoselenochroman. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. While a specific QSAR model for this compound is not prominently featured in the literature, studies on related naphthoquinone and naphthol derivatives demonstrate the applicability of this approach. mdpi.comnih.govnih.govuky.edu
For instance, a 3D-QSAR study on a series of naphthoquinone derivatives as potential anti-colorectal cancer agents led to the development of a reliable comparative molecular field analysis (CoMFA) model. mdpi.comnih.govuky.edu This model identified key structural features that could be modified to enhance the anti-proliferative activity of the compounds. mdpi.comnih.govuky.edu Similarly, a study on naphthoquinone-naphthol derivatives used structure-activity relationships to guide the synthesis of analogs with improved anticancer activity. nih.gov
A QSAR model for a series of this compound derivatives could be developed by synthesizing a library of related compounds and evaluating a specific biological activity. The model would then use calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly DFT, are frequently used to predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies (IR). These predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules.
DFT calculations have also been successfully used to correlate experimental and computed vibrational frequencies for complex molecules, such as in the study of 2-amino-4H-chromenes. d-nb.info A similar approach for this compound would involve calculating the vibrational frequencies and comparing them to the experimental IR spectrum to assign the observed bands to specific molecular motions.
Table 2: Experimental ¹H NMR Data for 5,6,7,8-Tetrahydro-2-naphthol (B72861)
| Assignment | Chemical Shift (ppm) |
| A | 6.923 |
| B | 6.586 |
| C | 6.540 |
| D | 4.75 |
| E | 2.691 |
| F | 1.761 |
This data for the isomeric compound 5,6,7,8-tetrahydro-2-naphthol is provided for reference and can be used to validate computational prediction methods. chemicalbook.com
In Silico Studies of Reaction Pathways and Transition States
Computational chemistry provides powerful tools to investigate reaction mechanisms, including the identification of intermediates and the calculation of activation energies for transition states.
A notable in silico study relevant to this compound is the investigation of its acid-catalyzed isomerization to 5,6,7,8-tetrahydro-2-naphthol. chemicalbook.com The proposed mechanism involves the protonation of a ring carbon atom, followed by a 1,2-shift to form a hydroxyspiroarenium ion intermediate, and a subsequent shift to yield the isomerized product. chemicalbook.com Computational modeling of this pathway could provide the relative energies of the intermediates and transition states, offering a more detailed understanding of the reaction dynamics.
Furthermore, theoretical studies on the reactions of related tetralone derivatives have been conducted. For example, DFT calculations were used to explore the reaction pathways in the Beckmann rearrangement of 1-tetralone (B52770) oxime derivatives and in the [3+3] annulation reaction of β-tetralone. pnas.orgtandfonline.comresearchgate.net These studies demonstrate the capability of computational methods to elucidate complex reaction mechanisms and predict stereochemical outcomes.
Vi. Applications of 5,6,7,8 Tetrahydro 1 Naphthol in Specialized Chemical Contexts
Role as a Chemical Intermediate in Organic Synthesis
The reactivity of the hydroxyl group and the aromatic ring makes 5,6,7,8-tetrahydro-1-naphthol a key starting material for the synthesis of more complex molecules. cymitquimica.com
Synthesis of Phosphonamidate and Phosphonodiamidate Prodrugs (e.g., Adefovir (B194249) and Tenofovir analogues)
This compound plays a crucial role as a reagent in the creation of phosphonamidate and phosphonodiamidate prodrugs of antiviral medications like Adefovir and Tenofovir, which are used in treating HIV infections. chemicalbook.comcardiff.ac.uk The "ProTide" approach is a prodrug technology that helps to improve the intracellular delivery of nucleoside-based drugs. cardiff.ac.ukcardiff.ac.uknih.gov In this context, the 5,6,7,8-tetrahydronaphthyl group is introduced as an aryl moiety. cardiff.ac.uknih.gov Research has shown that the inclusion of this group can impart significant antiviral activity. cardiff.ac.ukcardiff.ac.uknih.gov For instance, a derivative in the Adefovir series containing the 5,6,7,8-tetrahydronaphthyl group was identified as the most potent in one study. cardiff.ac.uknih.gov Similarly, certain uracil (B121893) derivatives with this moiety showed slight activity against the Varicella-Zoster Virus (VZV). cardiff.ac.uk The synthesis of these prodrugs often involves an expedient one-pot, two-step method to create allyl phosphonoamidates, which can then be used in further reactions. cardiff.ac.uk
Synthesis of Tetrahydronaphthalene-1-ol Derivatives with Antitumor Properties
The tetrahydronaphthalene-1-ol (TNO) scaffold is a promising framework for the development of novel antitumor agents. chemicalbook.comnih.govresearchgate.net Researchers have designed and synthesized various TNO derivatives and evaluated their cytotoxic activity against human tumor cell lines. nih.govresearchgate.net These studies have led to the discovery of new classes of potent in vitro anticancer agents. nih.govresearchgate.net
For example, a series of substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs, derived from the TNO structure, displayed potent inhibitory activity against tumor cell growth. nih.gov The structure-activity relationship (SAR) studies indicated that a secondary amine is crucial for antitumor activity, and bulky or cyclic groups are favored. nih.gov Two compounds in this series, 15 and 33 (4-methoxyphenyl derivatives), were found to be exceptionally potent. nih.gov Another study on tetralin-pyridine hybrids, synthesized from a 2-((5,6,7,8-tetrahydronaphthalen-1-yl)oxy)acetohydrazide synthon, also showed promising anticancer activity against HCT-116 and MCF-7 human cancer cells. researchgate.net
Table 1: Examples of Tetrahydronaphthalene-1-ol Derivatives with Antitumor Activity
| Compound Class | Key Structural Features | Findings | Reference |
| 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) Analogs | Secondary amine, bulky/cyclic amino substituents | Potent tumor cell growth inhibitory activity. Compounds 15 and 33 were extremely potent. | nih.gov |
| Tetralin-Pyridine Hybrids | Pyridine moiety linked to the tetralin structure | Promising cytotoxic activity against HCT-116 and MCF-7 cancer cell lines. | researchgate.net |
| Tetrahydroneotanshinlactone (TNO) Derivatives | Cyclohexene ring-A | Found to be a promising novel class of in vitro antitumor agents. Compound 20 showed high potency against breast cancer cell lines. | researchgate.net |
Building Block for Heterocyclic Systems (e.g., 1,8-Naphthyridine (B1210474) fragments and derivatives)
The 1,8-naphthyridine core is a significant scaffold in medicinal chemistry, found in many bioactive compounds. researchgate.net Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) have been investigated for their potential as inhibitors of enzymes and proteins, with some showing antiviral and anticancer properties, specifically as inhibitors of HIV-1 integrase. While direct synthesis from this compound is not explicitly detailed in the provided results, the tetrahydronaphthyridine structure represents a key heterocyclic system for which various synthetic methods are being developed, including asymmetric synthesis and metal-free hydrogenation. researchgate.netnih.gov The development of these synthetic routes highlights the importance of such scaffolds in creating new pharmaceuticals and agrochemicals. researchgate.net
Precursor for Insecticidal Compounds
1-Naphthol (B170400), the parent compound of this compound, is a known precursor to various insecticides, including carbaryl. handwiki.org Research has also indicated that 1,8-naphthyridine derivatives can be used as a structural basis for developing new insecticidal compounds. researchgate.net Specifically, certain synthesized 1,8-naphthyridine compounds have demonstrated excellent insecticidal activity against cowpea aphids (Aphis craccivora). researchgate.net This suggests a potential application pathway where the tetrahydronaphthalene scaffold could be incorporated into the design of novel insecticides.
Applications in Fuel Technology (e.g., Fuel Additive, High-Temperature Jet Fuel Stabilizer)
This compound is utilized as a fuel additive and has been investigated for its role as a high-temperature stabilizer for jet fuels. chemicalbook.comchemicalbook.comhsppharma.commyuchem.comechemi.com The thermal stability of jet fuels is a critical issue, especially at the high temperatures experienced in modern aircraft. dtic.mil The compound is produced through the regioselective hydrogenation of 1-naphthol, a process that can be tailored to yield a higher proportion of this compound over its isomer, 1,2,3,4-tetrahydro-1-naphthol (B51079). chemicalbook.comresearchgate.net Bimetallic catalysts, such as those with a specific Pt/Pd weight ratio, have been shown to optimize the yield for this purpose. chemicalbook.com The effectiveness of such hydrogen-donor molecules in preventing fuel degradation at elevated temperatures is a key area of research. dtic.mil
Utilization in Materials Science Applications
While the primary applications of this compound are in organic synthesis and fuel technology, its derivatives also have potential uses in materials science. ontosight.ai Naphthol derivatives, in general, are explored for various applications due to their chemical properties. ontosight.ai For instance, the structural characteristics of compounds like 2,4-dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol (B12682785) suggest potential applications in this field, although specific examples are not extensively detailed in the search results. ontosight.ai The ability of the naphthol moiety to be incorporated into larger molecular structures could lend itself to the development of new polymers or other advanced materials.
Role as a Model Compound in Studies Related to Coal Liquefaction and Coal-Oil Coprocessing
This compound serves as a crucial model compound for investigating the complex chemical transformations that occur during coal liquefaction and coal-oil coprocessing. Its structure, featuring a hydroxylated and a partially saturated aromatic ring system, is representative of components found in coal-derived liquids and certain petroleum fractions. By studying the reactivity of this single compound under conditions relevant to these industrial processes, researchers can gain fundamental insights into reaction mechanisms, catalyst behavior, and the influence of process variables.
A significant area of research has been the acid-catalyzed reactions of this compound, which simulate aspects of the chemical environment in coal conversion processes. chemicalbook.com In exploratory studies focused on reactions pertinent to coal-oil coprocessing, it was discovered that the strong acid, trifluoromethanesulfonic acid (triflic acid), induces the isomerization of this compound to its isomer, 5,6,7,8-tetrahydro-2-naphthol (B72861). chemicalbook.comacs.org This isomerization is a clean reaction, and under mild conditions, the interconversion between the two isomers is the primary reaction observed, eventually reaching an equilibrium mixture with roughly equal amounts of both compounds. chemicalbook.com The rate of this isomerization is dependent on the concentration of the acid catalyst. chemicalbook.com
One of the most noteworthy findings is the dramatic acceleration of this isomerization in the presence of small quantities of coal or certain polycyclic aromatic hydrocarbons (PAHs). chemicalbook.comacs.orgscispace.com This catalytic effect of coal and PAHs on the isomerization of this compound has significant implications for understanding the chemistry of coal-oil coprocessing. acs.orgscispace.com The proposed mechanism for this rate acceleration involves the formation of hydrocarbon cation-radical intermediates. acs.orgscispace.com
The hydrogen-donating capabilities of tetrahydronaphthol derivatives are also of interest in coal liquefaction, a process that involves the thermal cleavage of bonds within the complex coal macromolecule and the stabilization of the resulting fragments by hydrogen.
The following tables present research findings on the isomerization of this compound, illustrating the effects of various additives. The data is based on foundational studies in the field.
| Reaction Time (hours) | Conversion to 5,6,7,8-Tetrahydro-2-naphthol (%) | Conditions |
|---|---|---|
| 1 | 15 | Refluxing cyclohexane (B81311) with triflic acid |
| 2 | 28 | |
| 4 | 45 | |
| 6 | 50 (approaching equilibrium) |
| Additive | Relative Rate of Isomerization | Proposed Mechanism |
|---|---|---|
| None (control) | 1.0 | Acid-catalyzed carbocation intermediate |
| Naphthalene (B1677914) (pre-treated with triflic acid) | Accelerated | Involvement of hydrocarbon cation-radical intermediates |
| Alkyl-substituted Naphthalenes | Significantly Accelerated | |
| Coal | Dramatically Accelerated |
Vii. Environmental and Sustainability Aspects of 5,6,7,8 Tetrahydro 1 Naphthol Production and Use
Development of Greener Synthetic Routes
The push for more sustainable chemical manufacturing has led to the exploration of alternative reaction media to replace traditional volatile organic solvents. One promising area of research for the synthesis of 5,6,7,8-tetrahydro-1-naphthol involves the use of supercritical carbon dioxide (scCO₂).
Supercritical Carbon Dioxide as a Solvent
Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent with tunable properties that make it an attractive medium for chemical reactions. Its use can eliminate the need for hazardous organic solvents, simplifying product separation and reducing waste streams.
Research into the hydrogenation of 1-naphthol (B170400) to produce this compound has demonstrated the feasibility of using scCO₂. Studies have shown that the hydrogenation of 1-naphthol over ruthenium catalysts in supercritical carbon dioxide can yield this compound. One study reported a yield of 31% at 323 K and 130 bar. The higher concentration of hydrogen that can be achieved in scCO₂ and the ability to conduct the reaction at lower temperatures are key factors contributing to improved catalyst activity and selectivity compared to reactions in conventional organic solvents. This method not only offers an environmentally friendlier solvent alternative but also simplifies the separation of the final product.
Catalyst Efficiency and Waste Minimization in Industrial Production
The industrial synthesis of this compound is predominantly achieved through the catalytic hydrogenation of 1-naphthol. The efficiency of the catalyst is paramount, directly impacting product yield, energy consumption, and the generation of waste.
Historically, the production of this compound has faced challenges related to the high cost of noble-metal catalysts such as platinum (Pt), palladium (Pd), and ruthenium (Ru), coupled with issues of low catalyst efficiency. For instance, the use of bimetallic Pt/Pd catalysts resulted in a yield of approximately 51.8%. Another method involving a Raney Ni-Al alloy, while effective, is consumed in the reaction, making it less suitable for large-scale industrial production due to the large volume of catalyst required per unit of product.
Significant progress has been made in developing more efficient and cost-effective catalysts. Research has shown that a USY-supported nickel boride (NiB) nanocatalyst can achieve a 71.8% yield of this compound through the selective hydrogenation of 1-naphthol. This represents a substantial improvement in catalyst performance, leading to less waste and a more atom-economical process.
The following table summarizes the performance of various catalytic systems in the synthesis of this compound from 1-naphthol.
| Catalyst System | Support | Yield of this compound (%) | Key Observations |
|---|---|---|---|
| Ru | Not specified (in scCO₂) | 31 | Environmentally benign solvent, simplified product separation. |
| Pt/Pd (bimetallic) | Not specified | 51.8 | Demonstrates synergy between two noble metals. |
| NiB (nanocatalyst) | USY (ultrastable Y zeolite) | 71.8 | Superior activity and selectivity, reducing waste. |
| Raney Ni-Al alloy | - | Minor product | High consumption of catalyst, not ideal for industrial scale. |
Environmental Fate and Degradation Studies
Understanding the environmental fate of this compound is crucial for assessing its long-term environmental impact. While specific degradation studies on this exact compound are limited, research on structurally similar molecules, such as tetralin (1,2,3,4-tetrahydronaphthalene) and naphthalene (B1677914), provides significant insights into its likely biodegradation pathways.
Studies on the anaerobic degradation of tetralin by sulfate-reducing enrichment cultures have shown that the metabolic pathway involves the formation of 5,6,7,8-tetrahydro-2-naphthoic acid as a key intermediate. asm.orgnih.govnih.govresearchgate.net This suggests that the degradation of the tetralin framework, which is present in this compound, proceeds via initial activation of the aromatic ring, followed by reduction and eventual ring cleavage. asm.orgnih.govoup.com The degradation does not appear to proceed through monoaromatic compounds but rather through saturated cyclohexane (B81311) structures. nih.govoup.com
The proposed anaerobic degradation pathway for related bicyclic aromatic hydrocarbons involves the following key steps:
Activation: The process for tetralin involves the addition of a C1 unit to the aromatic ring to form 5,6,7,8-tetrahydro-2-naphthoic acid. asm.orgnih.govresearchgate.net For naphthalene, it is first converted to 2-naphthoic acid, which is then reduced to 5,6,7,8-tetrahydro-2-naphthoic acid. nih.gov
Reduction: The resulting intermediate undergoes further reduction of the ring system. nih.gov
Ring Cleavage: Following reduction, the bicyclic ring is cleaved, leading to the formation of compounds with a cyclohexane ring structure. nih.gov
Given that naphthols can be metabolized under methanogenic conditions, it is plausible that this compound would enter a similar degradation pathway, ultimately being broken down into simpler, non-aromatic compounds in anaerobic environments. Aerobic degradation pathways, as seen with tetralin, often involve hydroxylation catalyzed by monooxygenases, leading to the formation of (R)-1,2,3,4-tetrahydro-1-naphthol, which is then further oxidized. ethz.ch
Sustainable Sourcing of Precursors
The primary precursor for the synthesis of this compound is 1-naphthol, which is traditionally derived from naphthalene. orgsyn.org Naphthalene itself is a polycyclic aromatic hydrocarbon (PAH) sourced predominantly from fossil fuels, specifically coal tar and petroleum. ontosight.ainih.gov The reliance on these non-renewable resources presents a significant sustainability challenge.
In response, research is actively exploring pathways to produce key aromatic chemical building blocks, including naphthalene and its derivatives, from renewable biomass. Lignin (B12514952), a complex polymer found in plant cell walls, is the most abundant natural source of aromatic compounds and is considered a promising renewable feedstock. acs.org
Lignin Valorization
The concept of "lignin valorization" involves breaking down the complex lignin polymer into smaller, valuable aromatic chemicals. dtu.dkresearchgate.net Research has demonstrated that under specific acid-catalyzed phenolation conditions, lignin can be converted into a series of naphthalene-based products. nih.gov This indicates a potential route to sustainably source the core naphthalene structure required for 1-naphthol synthesis.
Furthermore, efforts are underway to develop biocatalytic routes for the production of alpha-naphthol (1-naphthol) from naphthalene, which could be integrated with bio-based naphthalene production. researchgate.net These enzymatic processes, using enzymes like toluene (B28343) ortho-monooxygenase, can operate at low temperatures and pressures, offering energy savings and potentially higher yields compared to traditional chemical methods. researchgate.net
The development of bio-based polyesters from renewable sources also includes monomers based on naphthalene and tetrahydronaphthalene structures, signaling a broader industrial shift towards sustainable feedstocks for these types of chemical scaffolds. bohrium.comacs.org While the direct production of 1-naphthol from lignin on an industrial scale is still in development, these research avenues represent a critical step towards decoupling the production of this compound from the finite resources of the fossil fuel industry.
Viii. Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of 5,6,7,8-Tetrahydro-1-naphthol is primarily achieved through the selective hydrogenation of 1-naphthol (B170400), a process where the choice of catalyst is paramount to achieving high yield and regioselectivity. Research is actively moving beyond traditional methods to overcome limitations such as high costs associated with noble-metal catalysts and insufficient catalyst efficiency. chemicalbook.com
A significant area of development is the use of nanocatalysts. For instance, a USY-supported nickel boride (NiB) nanocatalyst, prepared in a microemulsion, has demonstrated superior catalytic activity and selectivity for the reduction of the nonphenolic ring of 1-naphthol, achieving a 71.8% yield of this compound. researchgate.netresearchgate.net This highlights a trend towards designing highly dispersed, cost-effective, non-noble metal catalysts. Another innovative approach involves the use of low-cost and air-stable hydrosilanes in methanol (B129727) for the regioselective and chemoselective reduction of naphthols. researchgate.net
Furthermore, the use of environmentally benign solvents is a key trend. Hydrogenation of 1-naphthol over ruthenium catalysts in supercritical carbon dioxide has been reported, offering advantages in product separation and elimination of organic solvents, although the high-pressure equipment remains a consideration. chemicalbook.comresearchgate.net Future work will likely focus on refining these systems, exploring novel supports, and developing bimetallic catalysts to further enhance activity, selectivity, and resistance to catalyst poisons. chemicalbook.comresearchgate.net
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Support/Solvent | Key Findings | Reference(s) |
|---|---|---|---|
| NiB Nanocatalyst | Ultrastable Y zeolite (USY) | Superior activity and selectivity; 71.8% yield. | researchgate.netresearchgate.net |
| Bimetallic Pt/Pd | Not specified | Highest yield (51.8%) at a Pt/Pd weight ratio of 3. | chemicalbook.com |
| Ruthenium (Ru) | Supercritical CO₂ | Environmentally benign process; 31% yield reported. | chemicalbook.comresearchgate.net |
| Raney Ni-Al alloy | Dilute aqueous KOH | Functions as a reactant to produce hydrogen in situ. | chemicalbook.com |
| Hydrosilanes | Methanol | Low-cost and air-stable reagents for selective reduction. | researchgate.net |
Exploration of New Derivatization Pathways and Applications
The functional scaffold of this compound serves as a valuable starting point for synthesizing new molecules with potential applications in medicinal chemistry and materials science. An emerging trend is the introduction of fluorine-containing groups to modulate the biological properties of the molecule. Researchers have successfully achieved the ortho-fluorination of this compound using a chiral phosphoric acid catalyst, producing the fluorinated derivative with excellent enantioselectivity (96% ee). nih.gov Similarly, regioselective trifluoromethylthiolation has been accomplished, yielding the 4-SCF₃ analogue in good yield. rsc.org
These derivatization pathways are particularly relevant in drug discovery. Phosphonamidate prodrugs, known as ProTides, that incorporate the this compound moiety have shown improved antiviral activity compared to analogues bearing standard phenyl or naphthyl groups. nih.gov This specific aryloxy group is considered a promising component for the future development of the ProTide motif, capable of conferring antiviral activity to otherwise inactive compounds. nih.govnih.gov Beyond antiviral applications, other derivatives are also being explored. An ester of this compound has been investigated as a potential cholesterol-lowering agent through the inhibition of squalene (B77637) synthetase. google.com Additionally, compounds containing a related 2-Acetyl-5,6,7,8-tetrahydro-1-naphthol structure have been studied as activators of the enzyme AMPK. biosynth.com
Table 2: Emerging Derivatives of this compound and Their Potential Applications
| Derivative Class | Derivatization Method | Potential Application | Reference(s) |
|---|---|---|---|
| Ortho-fluorinated | Chiral phosphoric acid catalysis | Chiral building blocks for pharmaceuticals. | nih.gov |
| Trifluoromethylthiolated | Electrophilic trifluoromethylthiolation | Synthesis of novel bioactive compounds. | rsc.org |
| Phosphonamidates (ProTides) | Coupling with phosphonic acids | Antiviral agents (e.g., for HCV, VZV). | nih.govnih.gov |
| Esters | Esterification | Cholesterol-lowering agents. | google.com |
| Acetyl-derivatives | Friedel-Crafts acylation | AMPK activators. | biosynth.com |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for accelerating research related to this compound. Density Functional Theory (DFT) calculations, for example, have been employed to elucidate the reaction mechanism and understand the origin of enantioselectivity in the catalytic fluorination of the compound. nih.gov Such predictive models allow researchers to rationalize experimental outcomes and design more effective catalysts and reaction conditions.
Mechanistic kinetic models are also being developed for complex processes like hydrocracking, which involves the saturation of polyaromatic rings—a reaction class relevant to the synthesis of this compound. researchgate.net These models can simulate the effect of operating conditions on product profiles and help in understanding the reactivity of different isomers. researchgate.net Furthermore, computational studies can help rationalize reaction mechanisms, such as the acid-catalyzed isomerization of this compound to its 2-naphthol (B1666908) isomer, which is proposed to proceed through cation-radical intermediates. researchgate.net By combining experimental data from spectroscopy and mass spectrometry with computational analysis, a deeper understanding of reaction pathways, transition states, and non-radiative decay processes can be achieved. purdue.eduresearchgate.net
Integration into Multi-component Reaction Systems
Multi-component reactions (MCRs) offer a powerful strategy for building molecular complexity in a single, efficient step. The integration of this compound into such systems is an emerging area of interest, though it presents unique challenges.
One study attempted to use the compound in a Brønsted acid-catalyzed dearomative [4+2] cycloaddition with ortho-quinone methides (o-QMs) generated in situ. researchgate.net However, the reaction was unsuccessful, yielding only trace amounts of a xanthene derivative instead of the expected cycloadduct, suggesting that phenol-type substrates like this compound may be incompatible with this specific catalytic system. researchgate.net This finding is crucial as it highlights a significant hurdle and points toward a clear future research direction: the development of new catalysts or modified reaction conditions that can successfully incorporate this substrate into MCRs. Overcoming this incompatibility would open up new, efficient pathways to complex molecular architectures based on the tetrahydronaphthol scaffold.
Scale-Up and Process Optimization for Industrial Relevance
For this compound and its valuable derivatives to be utilized in commercial applications, the development of scalable and economically viable manufacturing processes is essential. A major focus of current research is to move away from synthesis methods that rely on expensive noble-metal catalysts (such as platinum, palladium, and ruthenium) or suffer from low efficiency, as these factors restrict industrial-scale production. chemicalbook.com
Process optimization efforts are geared towards improving catalyst performance and adopting greener manufacturing principles. vwr.com The development of highly active and selective nanocatalysts, such as the NiB/USY system, is a step in this direction, offering a potentially more cost-effective alternative. researchgate.net The use of supercritical carbon dioxide as a reaction solvent represents another important trend, as it can simplify product separation and reduce the use of hazardous organic solvents. chemicalbook.comresearchgate.net Future research will likely concentrate on continuous flow processes, catalyst recycling strategies, and further optimization of reaction parameters (temperature, pressure, solvent) to maximize yield and purity while minimizing cost and environmental impact, thereby enhancing the industrial relevance of this versatile chemical intermediate.
Q & A
Q. What are the common synthetic routes for 5,6,7,8-tetrahydro-1-naphthol, and what challenges arise during its preparation?
Synthesis typically involves hydrogenation or partial hydrogenation of naphthalene derivatives. For example, naphthol derivatives like 1,3-naphthol can be hydrogenated using Rh/C catalysts under heated conditions to yield this compound. However, incomplete hydrogenation or catalyst poisoning (e.g., due to phenolic hydroxyl groups) may occur, requiring fresh catalyst batches or elevated temperatures to improve yields . Another route involves formylation attempts using Vilsmeier reagents (DMF/POCl₃ or COCl₂), though these often fail to functionalize the phenol group, leading to recovery of the starting material due to instability of intermediate formate esters .
Q. How does the acidity of this compound influence its reactivity in substitution reactions?
The compound has a pKa of ~10.28, making it less acidic than phenol derivatives (pKa ~9.95). This reduced acidity impacts nucleophilic substitution kinetics. For example, fluorination with N-fluoro-1,4-diazoniabicyclo(2.2.2)octane salts proceeds with a rate constant of 2.53 × 10⁻² M⁻¹s⁻¹, slower than 5-indanol (1.93 × 10⁻² M⁻¹s⁻¹), likely due to steric hindrance from the tetrahydro ring .
Advanced Research Questions
Q. How can contradictory data on hydrogenation efficiency of this compound be resolved?
Electrochemical hydrogenation studies reveal that incomplete reduction to decalols/decalones may occur due to catalyst poisoning. For instance, Rh/C electrodes show reduced activity after initial use, requiring fresh catalysts or optimized catholyte heating (≥50°C) to dissolve the substrate and improve current yields . Contradictions in literature data may stem from variations in catalyst age, solvent systems, or temperature control.
Q. What strategies improve regioselectivity in functionalizing this compound for antiviral applications?
Phosphoramidate (ProTide) derivatives of this compound exhibit enhanced antiviral activity due to improved hydrolysis kinetics. Substitution at the phenolic oxygen with phosphonamidate groups increases metabolic stability, as demonstrated by enzymatic studies showing cleavage via carboxylesterases rather than non-specific hydrolysis. This regioselectivity is attributed to steric shielding of the tetrahydro ring, which directs reactivity to the hydroxyl group .
Q. Why do formylation attempts using Vilsmeier reagents fail, and how can intermediates be stabilized?
Formylation of this compound with DMF/POCl₃ yields an unstable formate ester intermediate, which reverts to the starting material under basic reflux conditions (pH ~12). Quenching at pH 8 and isolating the intermediate in CH₂Cl₂ allows characterization via ¹H NMR and IR, but stabilization requires non-aqueous workup or in situ derivatization (e.g., silylation) to prevent hydrolysis .
Methodological Insights
Q. Hydrogenation Optimization Workflow
Catalyst Preparation : Use fresh Rh/C (5% w/w) in ethanol/water (3:1).
Substrate Dissolution : Heat catholyte to 50°C to enhance solubility.
Electrochemical Setup : Apply 1.5 V vs. Ag/AgCl, monitor current density.
Post-Reaction : Filter catalyst, acidify to pH 2, extract with ethyl acetate.
Note: Reuse of catalysts reduces yields by 30–40% due to adsorbed phenolic byproducts .
Critical Analysis of Structural Analogues
- 5,6,7,8-Tetrahydro-2-naphthol (CAS 1125-78-6): Exhibits higher acidity (pKa 10.48) due to reduced resonance stabilization compared to the 1-naphthol isomer, impacting its reactivity in electrophilic substitutions .
- Tetrahydro-β-naphthol Derivatives : Patent data (US9012660, JP5986635) highlight aminoalkylated variants (e.g., 6-[N,N-bis(thienylethyl)]amino derivatives) with enhanced dopaminergic activity, suggesting steric and electronic tuning opportunities for neuropharmacology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
